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Compound of Interest

Compound Name:
Methyl 3,4-dimethoxy-5-

nitrobenzoate

CAS No.: 148546-84-3

Cat. No.: B2798098

Get Quote

Executive Summary
Target Molecule: Methyl 3,4-dimethoxy-5-nitrobenzoate CAS Registry Number: 29906-75-2

(Acid precursor: 70393-51-0) Primary Application: Key intermediate in the synthesis of COMT

inhibitors (e.g., Entacapone, Opicapone) and specific kinase inhibitors.

This guide addresses the critical challenge of synthesizing methyl 3,4-dimethoxy-5-
nitrobenzoate: Regioselectivity. Direct nitration of the obvious precursor, methyl veratrate

(methyl 3,4-dimethoxybenzoate), yields the incorrect 6-nitro isomer due to the directing effects

of the methoxy groups. To achieve the 5-nitro substitution pattern, the synthesis must proceed

through a Vanillin-based pathway, utilizing the ortho-directing power of the phenol group prior to

methylation.

Part 1: Strategic Analysis of Starting Materials
The "Golden" Precursor: Vanillin (4-Hydroxy-3-
methoxybenzaldehyde)
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Vanillin is the only commercially viable starting material that guarantees the correct 3,4,5-

substitution pattern via electrophilic aromatic substitution.

Role: Provides the 3-methoxy and 4-hydroxy scaffold.[1][2]

Mechanism: The free phenolic hydroxyl group at position 4 is a stronger ortho-director than

the 3-methoxy group. Upon nitration, it directs the nitro group exclusively to position 5.

Purity Requirement: >99% (HPLC). Impurities such as isovanillin will lead to difficult-to-

separate regioisomers.

The "Trap" Precursor: Methyl Veratrate (Methyl 3,4-
dimethoxybenzoate)
Researchers often mistakenly attempt to nitrate methyl veratrate directly.

Outcome: Yields Methyl 6-nitroveratrate (Methyl 2-nitro-4,5-dimethoxybenzoate).

Reason: In the absence of a free phenol, the combined directing effects of the 3-OMe (para-

director to pos 6) and the steric hindrance at position 2 favor substitution at position 6, not 5.

Verdict:DO NOT USE for this target.

Reagents & Solvents
Nitrating Agent: Concentrated Nitric Acid (65-70%) or Glacial Acetic Acid/HNO3 mixture.

Methylating Agent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). Note: DMS is preferred

for scale-up due to cost, though MeI is safer for small-scale bench work.

Oxidant: Sodium Chlorite (NaClO2) for Pinnick oxidation (high yield, mild) or Potassium

Permanganate (KMnO4).

Solvents: Glacial Acetic Acid (Nitration), DMF or Acetone (Methylation), Methanol

(Esterification).

Part 2: Synthetic Pathway & Logic
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The synthesis follows a linear 4-step protocol designed to lock the nitro group in the correct

position before the second methoxy group is established.
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Figure 1: Validated synthetic route avoiding the 6-nitro regiochemical pitfall.

Part 3: Detailed Experimental Protocols
Step 1: Regioselective Nitration of Vanillin
Objective: Synthesize 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin).

Setup: 500 mL 3-neck round-bottom flask equipped with a thermometer, addition funnel, and

mechanical stirrer.

Dissolution: Dissolve Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (75 mL). Cool the

solution to 0–5°C using an ice/salt bath.

Nitration: Prepare a solution of Conc. HNO3 (70%, 10 mL) in Glacial Acetic Acid (20 mL).

Add this mixture dropwise over 45 minutes, maintaining internal temperature <10°C.

Scientific Logic:[3][4][5][6][7][8] Low temperature prevents over-nitration and oxidation of

the aldehyde to the acid prematurely.

Quench: Stir for an additional 30 minutes at 5°C. Pour the yellow slurry into Ice Water (300

mL) with vigorous stirring.

Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) to remove acid

traces. Recrystallize from Ethanol/Water if purity <98%.

Yield: ~75-85%.[4][9]
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Checkpoint: 1H NMR should show a singlet aromatic proton at ~8.1 ppm (position 6) and

~7.7 ppm (position 2).

Step 2: O-Methylation
Objective: Synthesize 3,4-dimethoxy-5-nitrobenzaldehyde.[6]

Reaction: Suspend 5-Nitrovanillin (19.7 g, 100 mmol) and Potassium Carbonate (20.7 g, 150

mmol) in DMF (100 mL).

Addition: Add Methyl Iodide (7.5 mL, 120 mmol) or Dimethyl Sulfate (11.4 mL) dropwise at

room temperature.

Safety: MeI and DMS are alkylating agents.[2] Use a fume hood.

Conditions: Heat to 60°C for 2 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3).

Workup: Pour into water (500 mL). The product usually precipitates as a solid. Filter and

wash.[1][2][6][9][10][11]

Yield: ~90-95%.[12]

Step 3: Oxidation (Pinnick Conditions)
Objective: Synthesize 3,4-dimethoxy-5-nitrobenzoic acid.

Solvent System: Dissolve the aldehyde (21.1 g, 100 mmol) in t-Butanol (150 mL) and 2-

Methyl-2-butene (30 mL) (scavenger for HOCl).

Oxidant: Add a solution of Sodium Chlorite (NaClO2, 11.3 g) and Sodium Dihydrogen

Phosphate (NaH2PO4, 10 g) in water (50 mL) dropwise.

Reaction: Stir at room temperature for 4-6 hours. The yellow color typically fades.

Isolation: Evaporate t-Butanol. Acidify the aqueous residue with 1N HCl to pH 2. Filter the

white/pale yellow solid.[9]
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Alternative: KMnO4 oxidation in aqueous pyridine is also viable but requires rigorous

MnO2 filtration.

Step 4: Fischer Esterification
Objective: Synthesize Methyl 3,4-dimethoxy-5-nitrobenzoate.[6]

Reflux: Dissolve the acid (22.7 g, 100 mmol) in Methanol (200 mL) containing Conc. H2SO4

(2 mL). Reflux for 8-12 hours.

Workup: Concentrate methanol to ~50 mL. Pour into ice water containing NaHCO3 (to

neutralize acid).

Purification: Filter the precipitate. Recrystallize from Methanol.[11]

Final Appearance: Pale yellow needles or crystalline powder.

Melting Point: 100–102°C (Literature value).

Part 4: Data Summary & Quality Control
Key Physicochemical Properties[4][5][7][10][13][14]

Compound Formula MW ( g/mol ) Melting Point
Key NMR
Signal (CDCl3)

Vanillin C8H8O3 152.15 81-83°C
Aldehyde -CHO

@ 9.8 ppm

5-Nitrovanillin C8H7NO5 197.15 176-178°C
Phenol -OH @

11.0 ppm

Target Ester C10H11NO6 241.19 100-102°C
3x OMe singlets

(~3.9 ppm)

Regiochemistry Validation (1H NMR)
To confirm you have the 5-nitro isomer and not the 6-nitro isomer:
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5-Nitro Isomer (Target): The two aromatic protons (H-2 and H-6) are meta to each other.

They will appear as two doublets with a small coupling constant (

Hz) or two singlets.

6-Nitro Isomer (Impurity): The two aromatic protons (H-2 and H-5) are para to each other.

They will appear as two sharp singlets with NO coupling. Crucially, the chemical shifts will

differ significantly due to the shielding/deshielding of the adjacent nitro group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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